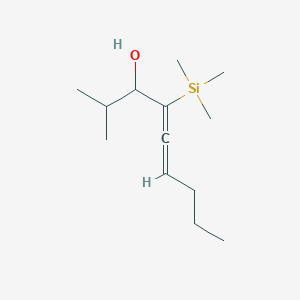
2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol is an organic compound characterized by the presence of a trimethylsilyl group and a nonadienol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol typically involves the introduction of the trimethylsilyl group to a suitable precursor. One common method is the reaction of a nonadienol derivative with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-one.
Reduction: Formation of this compound derivatives with reduced double bonds.
Substitution: Formation of compounds with various functional groups replacing the trimethylsilyl group.
科学研究应用
2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a steric hindrance, protecting reactive sites during chemical reactions. The double bonds and hydroxyl group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol acetate: An ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and protection of the hydroxyl group. This makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
CAS 编号 |
87655-82-1 |
|---|---|
分子式 |
C13H26OSi |
分子量 |
226.43 g/mol |
InChI |
InChI=1S/C13H26OSi/c1-7-8-9-10-12(15(4,5)6)13(14)11(2)3/h9,11,13-14H,7-8H2,1-6H3 |
InChI 键 |
RAYSLOUCMKAQCT-UHFFFAOYSA-N |
规范 SMILES |
CCCC=C=C(C(C(C)C)O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


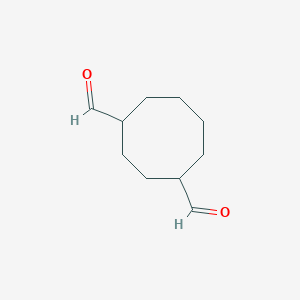
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
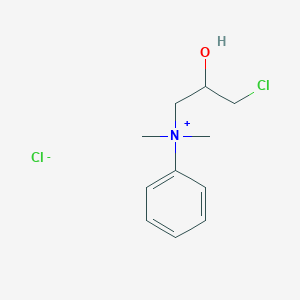
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
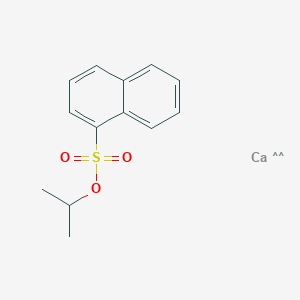
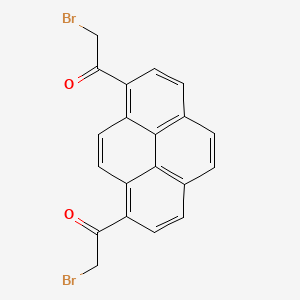
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)

![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
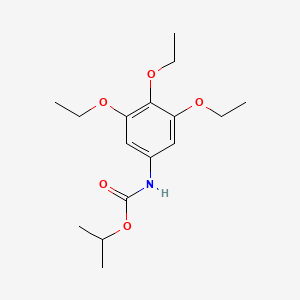
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

